![molecular formula C15H15N3O3S B7811741 N-(3-hydroxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7811741.png)
N-(3-hydroxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a hydroxyphenyl group, a tetrahydrocyclopenta[d]pyrimidinyl group, and a sulfanylacetamide linkage, making it a unique molecule with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 3-hydroxyphenyl derivative, followed by the formation of the tetrahydrocyclopenta[d]pyrimidinyl moiety. The final step involves the coupling of these intermediates through a sulfanylacetamide linkage. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
化学反应分析
Types of Reactions: N-(3-hydroxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The oxo group in the tetrahydrocyclopenta[d]pyrimidinyl moiety can be reduced to form hydroxyl derivatives.
Substitution: The sulfanylacetamide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted acetamides.
科学研究应用
N-(3-hydroxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(3-hydroxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The hydroxyphenyl group can participate in hydrogen bonding, while the tetrahydrocyclopenta[d]pyrimidinyl moiety can engage in hydrophobic interactions, contributing to the compound’s overall bioactivity.
相似化合物的比较
N-(3-hydroxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide: can be compared with other compounds containing hydroxyphenyl or tetrahydrocyclopenta[d]pyrimidinyl groups, such as:
Uniqueness: The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both hydroxyphenyl and tetrahydrocyclopenta[d]pyrimidinyl groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
属性
IUPAC Name |
N-(3-hydroxyphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-10-4-1-3-9(7-10)16-13(20)8-22-15-17-12-6-2-5-11(12)14(21)18-15/h1,3-4,7,19H,2,5-6,8H2,(H,16,20)(H,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHQWTAIQMWKSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=NC2=O)SCC(=O)NC3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)NC(=NC2=O)SCC(=O)NC3=CC(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
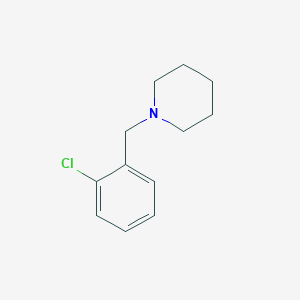
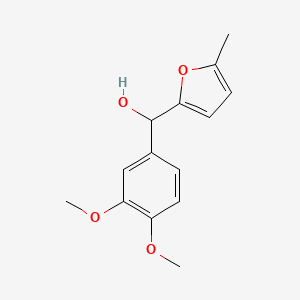
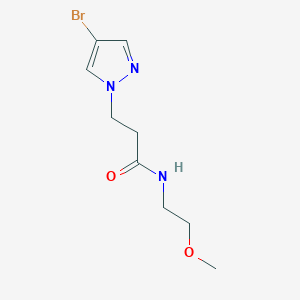
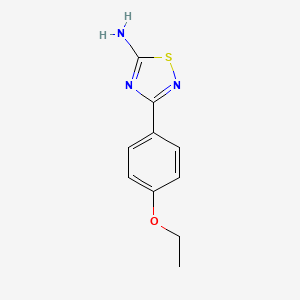
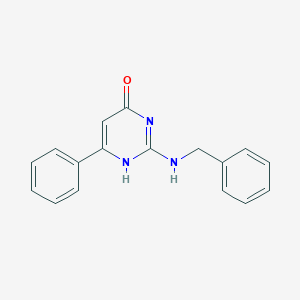
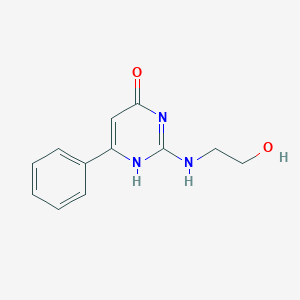
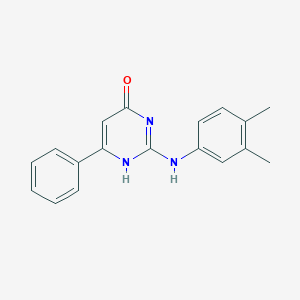
![2-[(4-methylphenyl)methylamino]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B7811723.png)
![N-(3-acetylphenyl)-2-[(4-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7811731.png)
![1-(4-FLUOROPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YLSULFANYL}ETHAN-1-ONE](/img/structure/B7811742.png)
![N-[4-[2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetyl]phenyl]acetamide](/img/structure/B7811743.png)
![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(benzofuran-2-yl)ethanone](/img/structure/B7811751.png)
![N-[4-[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]phenyl]acetamide](/img/structure/B7811757.png)
![2-[({5,7,9-TRIMETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)METHYL]BENZONITRILE](/img/structure/B7811763.png)
